molecular formula C23H22N2O4S3 B2420158 Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate CAS No. 861212-53-5

Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate

Cat. No. B2420158
M. Wt: 486.62
InChI Key: SYNLYZSBBZBRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate” is a chemical compound. Its molecular formula is C23H22N2O4S3 . .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C23H22N2O4S3. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also contains amide groups (-CONH2), which are derived from carboxylic acids by replacement of a hydroxyl group (-OH) with an amino group (-NH2). The molecule also contains sulfanyl groups (-SH), which are derived from hydrogen sulfide (H2S) by replacement of a hydrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility in different solvents would be influenced by the polarities of its functional groups. Its melting and boiling points would be influenced by the strengths of the intermolecular forces in the solid and liquid states .

Scientific Research Applications

Synthesis and Structure Analysis

  • The compound has been synthesized and its structure studied using single crystal X-ray diffraction, confirming the structure through various spectroscopy methods (Ramazani et al., 2011).

Applications in Antitumor Activities

  • Derivatives of similar compounds have been synthesized and evaluated for potent anticancer activity against several human cancer cell lines, showing comparable activity to doxorubicin (Hafez & El-Gazzar, 2017).

Role in Molecular Conformation

  • Similar compounds have exhibited interesting molecular conformations stabilized by intramolecular hydrogen bonds, forming specific ring motifs (Mabkhot et al., 2013).

Synthesis of Novel Derivatives

  • Various novel derivatives of related compounds have been synthesized and characterized, expanding the range of potential applications in different fields of research (Fareed et al., 2012).

Pharmacological Properties

  • The pharmacological properties of related compounds have been investigated, focusing on their effects on the central nervous system in animal models (Maliszewska-Guz et al., 2005).

Role in Heterocyclic Systems

  • These compounds play a crucial role in the synthesis of heterocyclic systems and have potential biological activities, indicating their importance in medicinal chemistry (Selič et al., 1997).

Crystallography Studies

  • Crystallography studies of similar compounds have provided insights into their molecular structure and potential interactions in crystal form (Ramli et al., 2015).

Analytical Applications

  • Methyl 3-amino-2-thiophenecarboxylate, a related compound, has been analyzed using gas chromatography, showing its potential for purity assessment in pharmaceutical applications (Jiang Feng, 2004).

properties

IUPAC Name

methyl 3-[[2-[2-[[2-(3-methylphenyl)sulfanylacetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S3/c1-15-6-5-7-16(12-15)31-13-20(26)24-17-8-3-4-9-19(17)32-14-21(27)25-18-10-11-30-22(18)23(28)29-2/h3-12H,13-14H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNLYZSBBZBRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)NC2=CC=CC=C2SCC(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate

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